molecular formula C19H22N2O3 B5614296 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide CAS No. 5759-68-2

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide

Cat. No.: B5614296
CAS No.: 5759-68-2
M. Wt: 326.4 g/mol
InChI Key: NYVPCECCFOIEAB-UHFFFAOYSA-N
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Description

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2,2-dimethylpropanoylamino group and a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the 2,2-dimethylpropanoylamino Group: This step involves the acylation of the benzamide core with 2,2-dimethylpropanoic acid chloride in the presence of a base such as triethylamine.

    Attachment of the 2-methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-dimethylpropanoylamino)-N-(2-hydroxyphenyl)benzamide
  • 4-(2,2-dimethylpropanoylamino)-N-(2-chlorophenyl)benzamide
  • 4-(2,2-dimethylpropanoylamino)-N-(2-nitrophenyl)benzamide

Uniqueness

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide is unique due to the presence of the 2-methoxyphenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-19(2,3)18(23)20-14-11-9-13(10-12-14)17(22)21-15-7-5-6-8-16(15)24-4/h5-12H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVPCECCFOIEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350630
Record name 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5759-68-2
Record name 4-(2,2-dimethylpropanoylamino)-N-(2-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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